Tetrahexylammonium hydrogen sulfate (CAS: 32503-34-7) is a highly lipophilic, halide-free quaternary ammonium salt utilized primarily as a premium phase-transfer catalyst (PTC) and ion-pairing reagent. Featuring four six-carbon alkyl chains, it provides a significantly larger hydrophobic shielding envelope than standard tetrabutylammonium (TBA) salts, making it exceptionally effective for solubilizing highly polar, multi-charged, or bulky anionic species into non-polar organic solvents (e.g., toluene, supercritical CO2). Furthermore, the hydrogen sulfate (bisulfate) anion is non-nucleophilic and oxidatively stable, distinguishing it from common halide-based PTCs. For industrial and analytical procurement, THAHS is the benchmark choice when standard short-chain or halide-containing catalysts fail due to insufficient organic-phase partitioning, competitive nucleophilic side reactions, or catalyst poisoning during extractive derivatizations and biphasic syntheses[1].
Procurement teams often attempt to substitute THAHS with the more ubiquitous tetrabutylammonium hydrogen sulfate (TBAHS) or tetrahexylammonium bromide (THABr) to reduce costs. However, this generic substitution frequently leads to process failure in specialized applications. TBAHS possesses shorter alkyl chains, which fail to provide the necessary lipophilicity to extract highly hydrophilic polyanions (such as trisulfonates or complex acidic metabolites) into non-polar phases, resulting in severely depressed extraction recoveries. Conversely, substituting THAHS with THABr or THACl maintains the lipophilic cation but introduces halide anions. In biphasic oxidations or extractive alkylations (e.g., using methyl iodide), these halides act as competitive nucleophiles or become oxidized themselves, generating toxic byproducts, consuming reagents, and drastically lowering the yield of the target active pharmaceutical ingredient (API) or derivatized analyte [1].
In the extraction of highly polar, multi-charged ionic species (e.g., triphenylphosphine trisulfonate) from solid supports or aqueous phases into non-polar solvents, the choice of the quaternary ammonium cation strictly dictates recovery. Short-chain analogs like tetramethylammonium hydrogen sulfate (TMAHS) fail to impart sufficient lipophilic character, yielding less than 5% recovery. In contrast, the extensive hydrophobic envelope of the tetrahexyl cation in THAHS successfully neutralizes the charge and solubilizes the polyanion, enabling viable extraction recoveries where baseline reagents completely fail [1].
| Evidence Dimension | Extraction recovery of highly polar anionic species |
| Target Compound Data | Viable recovery (statistically significant enhancement, p < 0.1) enabling downstream GC/LC analysis |
| Comparator Or Baseline | TMAHS / Short-chain PTCs (<5% recovery) |
| Quantified Difference | Transition from near-zero extraction to viable analytical recovery |
| Conditions | Supercritical fluid extraction / liquid-liquid extraction of trisulfonated polar compounds |
Buyers handling highly polar or multi-charged intermediates must procure THAHS, as standard short-chain PTCs simply cannot pull these molecules into the organic phase.
During the synthesis of sensitive pharmaceutical intermediates, such as 2'-Se-uridine phosphoramidites, competitive side reactions must be minimized. Using THAHS in a two-phase reaction system (toluene/aqueous Na2CO3) for the nucleophilic displacement of a mesyl group achieves an exceptional 96% yield. If a halide-based PTC (like THABr) were used, the bromide ion would compete as a nucleophile, reducing the purity and yield of the desired seleno-derivative. The hydrogen sulfate anion is completely non-coordinating, ensuring absolute chemoselectivity for the target reaction [1].
| Evidence Dimension | Target product yield in biphasic nucleophilic substitution |
| Target Compound Data | 96% yield of 2'-substituted uridine |
| Comparator Or Baseline | Halide-based PTCs (prone to competitive nucleophilic attack and lower target yields) |
| Quantified Difference | Near-quantitative yield (>95%) without halide contamination |
| Conditions | Two-phase system (toluene/sat. Na2CO3) for nucleoside derivatization |
For API synthesis where halide contamination or competitive nucleophilic side reactions destroy product yield, THAHS is the mandatory procurement choice over THABr.
In automated sample preparation for clinical toxicology (e.g., extracting and derivatizing acidic laxatives or intact oxazepam from urine), THAHS acts as an ideal dual-purpose reagent. It facilitates the transfer of the analyte into toluene for immediate reaction with methyl iodide, achieving an 87% extraction recovery with a highly precise coefficient of variation (CV) of 3% for the overall procedure. Furthermore, because of its specific solubility profile, THAHS can be cleanly and predictably removed from the organic extract via solid-phase extraction (SPE) prior to GC-MS analysis, preventing column fouling[1].
| Evidence Dimension | Extraction recovery and analytical precision |
| Target Compound Data | 87% recovery with 3% CV |
| Comparator Or Baseline | Standard liquid-liquid extraction without PTC (poor derivatization yield of hydrophilic acids) |
| Quantified Difference | Highly reproducible, high-yield derivatization suitable for validated clinical quantification |
| Conditions | Extractive methylation using methyl iodide in toluene, followed by SPE clean-up |
Diagnostic labs require reagents that not only drive the reaction but can be cleanly removed; THAHS offers the perfect balance of lipophilicity for extraction and compatibility with SPE clean-up.
THAHS is the reagent of choice for the extractive methylation of highly polar acidic drugs (e.g., laxatives, oxazepam) from biological matrices. Its high lipophilicity pulls the analytes into the organic phase (toluene) for rapid reaction with alkyl halides, while its structure allows for easy post-reaction removal via solid-phase extraction (SPE), protecting sensitive GC-MS instrumentation from non-volatile salt contamination [1].
In pharmaceutical manufacturing involving biphasic nucleophilic substitutions or oxidations (such as the synthesis of modified nucleosides or selective oxidations using hydrogen peroxide), THAHS is strictly preferred over tetrahexylammonium bromide. The inert hydrogen sulfate anion prevents competitive nucleophilic attack and oxidative degradation of the catalyst, ensuring high yields (>95%) and high purity of the target API[2].
For the recovery of multi-charged species (like trisulfonated organometallic ligands) from aqueous or solid phases into supercritical CO2 or non-polar solvents, standard short-chain PTCs fail. THAHS provides the massive hydrophobic shielding required to neutralize and solubilize these difficult polyanions, making it indispensable for specialized catalyst recovery and advanced material extraction workflows [3].
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